molecular formula C27H20ClFN2O2 B11537580 2-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11537580
M. Wt: 458.9 g/mol
InChI Key: BQZVKTSHGIGDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often catalyzed by Lewis acids such as BF3·OEt2 under microwave irradiation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to the presence of both chlorophenyl and fluorophenyl groups, which may confer unique chemical reactivity and biological activity. These structural features can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C27H20ClFN2O2

Molecular Weight

458.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20ClFN2O2/c28-24-7-3-1-5-19(24)17-33-22-15-9-18(10-16-22)26-30-25-8-4-2-6-23(25)27(32)31(26)21-13-11-20(29)12-14-21/h1-16,26,30H,17H2

InChI Key

BQZVKTSHGIGDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.